(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) Atomic number of base material: 45 Rhodium

Brand Name: Vulcanchem
CAS No.: 12245-39-5
VCID: VC20952330
InChI: InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-;
SMILES: CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]
Molecular Formula: C13H20O2Rh
Molecular Weight: 311.20 g/mol

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

CAS No.: 12245-39-5

Cat. No.: VC20952330

Molecular Formula: C13H20O2Rh

Molecular Weight: 311.20 g/mol

* For research use only. Not for human or veterinary use.

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) - 12245-39-5

Specification

Description Atomic number of base material: 45 Rhodium

CAS No. 12245-39-5
Molecular Formula C13H20O2Rh
Molecular Weight 311.20 g/mol
IUPAC Name cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Standard InChI InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-;
Standard InChI Key BUYVJWVYKPKZEX-LWFKIUJUSA-N
Isomeric SMILES C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh]
SMILES CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]
Canonical SMILES CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator